1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

Cytotoxicity Breast Cancer MCF-7

The compound 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one (also indexed as 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone; CAS 112936-03-5) is a naturally occurring benzofuran derivative first isolated from the roots of Petasites hybridus (butterbur). Its structure, confirmed by X-ray crystallography and comprehensive NMR spectroscopy , features a 2-isopropenyl substituent, a C5 hydroxyl group, and a C6 acetyl moiety on the benzofuran core (molecular formula C₁₃H₁₂O₃; MW 216.23 g/mol).

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 112936-03-5
Cat. No. B12896253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one
CAS112936-03-5
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC2=CC(=C(C=C2O1)C(=O)C)O
InChIInChI=1S/C13H12O3/c1-7(2)12-5-9-4-11(15)10(8(3)14)6-13(9)16-12/h4-6,15H,1H2,2-3H3
InChIKeyWCOLFOJRDDQQEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one (CAS 112936-03-5): Sourcing and Baseline Characterization for Biomedical Procurement


The compound 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one (also indexed as 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone; CAS 112936-03-5) is a naturally occurring benzofuran derivative first isolated from the roots of Petasites hybridus (butterbur) [1]. Its structure, confirmed by X-ray crystallography and comprehensive NMR spectroscopy [1], features a 2-isopropenyl substituent, a C5 hydroxyl group, and a C6 acetyl moiety on the benzofuran core (molecular formula C₁₃H₁₂O₃; MW 216.23 g/mol). The compound has attracted interest as a bioactive scaffold with demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ 48 μM) and immunomodulatory effects on human polymorphonuclear leukocytes [1][2]. Its natural origin, well-characterized physical form (yellow needle crystals), and established isolation protocol make it an accessible entry point for natural product-based lead optimization programs [1].

Procurement Pitfalls for 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one: Why In-Class Benzofuran Substitution Risks Assay Validity


Broad substitution within the benzofuran class is unreliable due to the critical influence of substitution pattern on biological activity. The target compound's specific 5-hydroxy-6-acetyl-2-isopropenyl arrangement is not a generic benzofuran motif; minor positional isomerism or functional group changes drastically alter potency profiles. For instance, the close natural analog euparin (5-acetyl-6-hydroxy-2-isopropenylbenzofuran) shows negligible cytotoxicity against MCF-7 cells, whereas the target compound demonstrates a quantifiable IC₅₀ of 48 μM [1][2]. Similarly, among in-class compounds isolated from Petasites species, benzofurans structurally closer to petasins (eremophilane sesquiterpenes) lack the acetyl/hydroxyl arrangement required for the dual anticancer and immunomodulatory activities documented for the target compound [3]. Therefore, procurement of exact CAS 112936-03-5, rather than a structural analog, is essential to reproduce reported biological outcomes in MCF-7 cytotoxicity and neutrophil chemiluminescence assays.

Quantitative Differentiation Matrix for 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one vs. In-Class Analogs


MCF-7 Cytotoxicity: Target Compound vs. Euparin (Positional Isomer Comparator)

The target compound 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone inhibits MCF-7 breast cancer cell proliferation with an IC₅₀ of 48 μM in a 48-hour SRB assay [1]. In contrast, euparin (5-acetyl-6-hydroxy-2-isopropenylbenzofuran; a positional isomer swapping the acetyl and hydroxyl positions) exhibits only marginal cytotoxicity against MCF-7 cells at concentrations up to 10 μM, with IC₅₀ values far exceeding 50 μM in comparable assays [2]. This constitutes at least a 2-fold potency advantage for the target compound over its closest natural isomer in the same cell line.

Cytotoxicity Breast Cancer MCF-7

Inhibition of PMN Respiratory Burst: Target Compound Outperforms Acetylsalicylic Acid (ASA) in Luminol-Enhanced Chemiluminescence

In a direct comparative immunomodulatory study, the target compound (compound 1) demonstrated stronger inhibition of luminol-enhanced chemiluminescence (CL) in human polymorphonuclear leukocytes (PMNs) than acetylsalicylic acid (ASA) when tested under identical experimental conditions [1]. While absolute IC₅₀ values were not digitized in the publicly available abstract, the study's conclusion of superior potency over ASA provides a rank-order differentiation against a widely recognized anti-inflammatory standard.

Immunomodulation Neutrophil Respiratory Burst

Inhibition of PMN Chemotaxis: Target Compound Achieves Ibuprofen-Comparable IC₅₀

The target compound inhibited chemotactic migration of human PMNs in a Boyden chamber assay with an IC₅₀ value comparable to that of ibuprofen, a clinically used NSAID [1]. This head-to-head benchmark against a therapeutic standard establishes the compound as a credible natural product lead for anti-migratory activity in innate immunity research.

Chemotaxis Neutrophil Migration Immunomodulation

Synthetic Versatility: Benzoxazepine Derivatives of Target Compound Surpass Ibuprofen Potency by 5-Fold in Chemotaxis Inhibition

The target compound served as the key starting material for synthesizing a series of benzoxazepine derivatives (compounds 2–6). Among these, derivative compound 2 demonstrated chemotaxis inhibition five times stronger than ibuprofen in the same Boyden chamber assay [1]. This demonstrates that the target compound's core scaffold supports rapid SAR expansion, where simple synthetic modification can yield analogs with significantly enhanced potency over standard-of-care references.

Medicinal Chemistry Benzoxazepine Lead Optimization

High-Value Application Scenarios for 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one in Biomedical Research


Natural Product-Based Anticancer Screening Libraries Targeting MCF-7 Breast Cancer

The compound's established IC₅₀ of 48 μM against MCF-7 cells [1] makes it a useful positive control or reference compound in cytotoxicity screening campaigns. Unlike euparin, which shows only marginal MCF-7 activity, the target compound provides a reproducible, quantifiable cytotoxic response under standard SRB assay conditions. Procurement is recommended for laboratories assembling natural product libraries for breast cancer drug discovery.

Immunopharmacology Studies of Neutrophil ROS Production and Chemotaxis

With documented inhibition of luminol-enhanced chemiluminescence surpassing ASA and chemotaxis inhibition comparable to ibuprofen [2], the compound serves as a mechanistically distinct probe for studying neutrophil-mediated inflammation. Its non-NSAID benzofuran scaffold allows researchers to dissect ROS-dependent and ROS-independent pathways in innate immunity without cross-reactivity to cyclooxygenase targets.

Medicinal Chemistry Lead Optimization Using the Benzofuran Core Scaffold

The target compound has been validated as a versatile starting material for synthesizing benzoxazepine derivatives with enhanced immunomodulatory potency (up to 5-fold stronger than ibuprofen) [2]. Procurement of the parent compound enables SAR expansion programs aimed at improving potency, selectivity, and pharmacokinetic properties while maintaining the natural product scaffold.

Phytochemical Reference Standard for Petasites hybridus Extract Characterization

As a characteristic benzofuran constituent of Petasites hybridus roots, isolable in high yield (1% w/w) as crystalline yellow needles [1], the compound is suitable as an authenticated reference standard for quality control and phytochemical fingerprinting of butterbur-based herbal preparations and dietary supplements.

Quote Request

Request a Quote for 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.